2-Nitro-1,3-propanediol sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73972-43-7 |
|---|---|
Molecular Formula |
C3H6NNaO4 |
Molecular Weight |
143.07 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-nitropropan-1-olate |
InChI |
InChI=1S/C3H6NO4.Na/c5-1-3(2-6)4(7)8;/h3,5H,1-2H2;/q-1;+1 |
InChI Key |
NWSCUKIRCCHDHL-UHFFFAOYSA-N |
SMILES |
C(C(C[O-])[N+](=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(C[O-])[N+](=O)[O-])O.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Conventional Synthetic Routes
The traditional approach to synthesizing 2-nitro-1,3-propanediol sodium salt involves a base-catalyzed reaction between nitromethane (B149229) and formaldehyde (B43269). This method is well-established and forms the basis for various modifications aimed at improving yield and safety.
Base-Catalyzed Condensation of Nitromethane and Formaldehyde
The core of the synthesis is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org In this specific case, nitromethane reacts with two equivalents of formaldehyde in the presence of a base, such as sodium hydroxide (B78521) or sodium methylate, to yield 2-nitro-1,3-propanediol. google.comgoogle.com The reaction is typically carried out in a solvent like methanol (B129727). google.com The resulting product is the sodium salt of 2-nitro-1,3-propanediol, which can precipitate from the reaction mixture. google.com
The initial reaction involves the bishydroxymethylation of nitromethane with formaldehyde, catalyzed by a base, to form the corresponding salt of 2-nitropropane-1,3-diol. google.com This salt is a known unstable material, and its handling requires careful temperature control to prevent decomposition, which can be catastrophic. googleapis.com
Mechanistic Aspects of Hydroxymethylation and Deprotonation
The mechanism of the base-catalyzed condensation begins with the deprotonation of nitromethane by the base. The acidity of the α-proton of nitromethane (pKa 10.2 in water) allows for the formation of a resonance-stabilized nitronate anion. wikipedia.org This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde in a process known as hydroxymethylation.
This process occurs twice to form the di-hydroxymethylated product. The first hydroxymethylation yields a nitroalkanol intermediate. A second deprotonation and subsequent reaction with another formaldehyde molecule lead to the formation of 2-nitro-1,3-propanediol. The base, typically sodium hydroxide or sodium methylate, not only catalyzes the reaction but also forms the sodium salt of the final diol product. google.com The protonation of the conjugate base, O₂NCH₂⁻, initially occurs at the oxygen atom. wikipedia.org
Neutralization to the Free Diol
While the direct product of the base-catalyzed condensation is the sodium salt, the free diol, 2-nitro-1,3-propanediol, can be obtained through careful neutralization. This is typically achieved by treating the sodium salt with an acid. The free diol is stable only under acidic conditions (pH 5.0 and below) and is prone to decomposition into formaldehyde under alkaline conditions or at temperatures exceeding 49°C. epa.gov
Industrial Scale Synthesis and Efficiency Enhancements
Transitioning the synthesis of this compound to an industrial scale requires a focus on safety, purity, and process efficiency. Researchers and engineers have developed optimized conditions and continuous processes to meet these demands.
Optimized Reaction Conditions for High Purity Production
A key challenge in the industrial production of this compound is managing the exothermic nature of the reaction and the instability of the product. googleapis.com To address this, a process has been developed where the reaction is carried out at temperatures between 35°C and 50°C, with evaporative cooling of the methanol solvent used to control the temperature. google.com This method allows for a safer production process compared to older methods that required temperatures between 0°C and 25°C and careful metering of reactants to avoid the sudden precipitation of a supersaturated solution. google.com
The concentration of the reactants and the base is also crucial. For instance, in related processes, hydroxide concentrations of 5 to 25 percent are used, with a preferred range of 10 to 20 percent. googleapis.com Agitation for a period of 30 to 100 minutes at an elevated temperature (40-80°C) is followed by cooling to below 20°C before further processing. googleapis.com
Table 1: Optimized Reaction Parameters
| Parameter | Optimized Range | Rationale |
| Temperature | 35°C - 50°C google.com | Enhanced safety through evaporative cooling control. |
| Base Concentration | 10% - 20% (hydroxide) googleapis.com | Efficient catalysis while managing reaction rate. |
| Reaction Time | 30 - 100 minutes googleapis.com | Ensures complete reaction. |
| Cooling | Cool to <20°C post-reaction googleapis.com | Stabilizes the product before further steps. |
Continuous Process Development (e.g., Fixed Bed Reactors)
To improve efficiency and safety further, continuous production processes have been explored. A Korean patent describes a process for preparing serinol (2-amino-1,3-propanediol) that involves the initial synthesis of this compound followed by continuous hydrogenation in a fixed-bed reactor. google.com This continuous approach offers several advantages over batch processes, including higher yields, the ability to regenerate the catalyst, and simpler post-reaction processing as there is no need to filter out the catalyst. google.com
In such a continuous process for a related compound, nitromethane, an aqueous formaldehyde solution, and an aqueous alkali metal hydroxide solution are fed in stoichiometric amounts into a first reaction zone. The resulting reaction solution is then continuously fed, without isolation, into a second, cooled reaction zone for subsequent reactions. google.com
Table 2: Parameters for Continuous Hydrogenation in a Fixed Bed Reactor
| Parameter | Range |
| Reaction Temperature | 0 - 150°C google.com |
| Hydrogenation Pressure | 15 - 2,500 psig google.com |
| Weight Hourly Space Velocity (WHSV) | 0.1 - 10 h⁻¹ google.com |
| Molar Ratio (Hydrogen / Substrate) | 1 - 10 google.com |
| Substrate Concentration in Solvent | 2 - 50% by weight google.com |
Methanolic Reaction Solutions with Alkali and Sodium Methylate
The production of this compound, specifically its methanol adduct known as the aci-salt, involves the reaction of nitromethane with paraformaldehyde in a methanolic solution containing an alkali hydroxide. google.com This is followed by a subsequent reaction with sodium methylate, also in a methanolic solution. google.com
Traditionally, this process required low temperatures, typically between 0°C and 25°C, with precise metering of the reactants. google.com A significant challenge in this conventional method is the formation of a metastable supersaturated solution of the product. The sudden precipitation of the aci-salt from this solution releases a substantial amount of crystallization heat, in addition to the heat of reaction. This can cause a rapid temperature increase, and since the aci-salt is prone to decomposition at temperatures above 50°C, vigorous cooling is necessary to prevent hazardous situations. google.com
To overcome these challenges, an optimized process has been developed that allows the reaction to be carried out at higher temperatures, between 35°C and 50°C. google.com In this improved method, the methanolic reaction solution (containing nitromethane, paraformaldehyde, and alkali hydroxide) and the methanolic sodium methylate solution are conveyed separately into a reactor. google.com The temperature is safely maintained within the higher range by utilizing the evaporative cooling of the methanol. google.com This approach not only enhances the safety of the production but also allows for a more efficient and controlled synthesis.
| Parameter | Conventional Process | Optimized Process |
| Reaction Temperature | 0°C - 25°C | 35°C - 50°C |
| Reactant Addition | Careful metering | Separate conveyance to reactor |
| Heat Management | Vigorous external cooling | Evaporative cooling of methanol |
| Key Challenge | Sudden precipitation and temperature spike | Controlled reaction at elevated temperature |
Separation and Purification Techniques
Following the synthesis, the separation and purification of this compound are crucial for obtaining a product of the desired quality. The primary methods employed are solvent extraction and recrystallization.
Solvent Extraction Methodologies (e.g., Butanol Extraction)
Solvent extraction, particularly salting-out extraction, is a highly effective technique for separating hydrophilic compounds like propanediol (B1597323) derivatives from complex aqueous mixtures or fermentation broths. researchgate.netnih.gov This method involves the addition of a salt to an aqueous solution containing the target molecule, which reduces the solubility of the target and enhances its partitioning into an organic solvent. nih.gov
For diols similar to 2-nitro-1,3-propanediol, alcohols like 1-butanol (B46404) are used as the extraction solvent. researchgate.net The process, often referred to as aqueous two-phase extraction (ATPE), creates a system with a salt-rich aqueous phase and a solvent-rich organic phase. researchgate.net The target compound, this compound, would preferentially move into the organic phase.
The efficiency of the extraction is determined by factors such as the choice of solvent, the concentration of the salt (e.g., sodium chloride), and the temperature. researchgate.net For instance, in the purification of 2,3-butanediol, a similar diol, a system using 1-butanol and sodium chloride has been optimized to achieve high recovery efficiency. researchgate.net After extraction, the product can be recovered from the organic solvent, often through distillation, which also allows for the recycling of the solvent. nih.gov
| Technique | Description | Key Components | Advantage |
| Solvent Extraction | Separation based on differential solubility between two immiscible liquid phases. | Organic Solvent (e.g., 1-Butanol), Aqueous reaction mixture. | Effective for separating target from complex mixtures. |
| Salting-Out Extraction | Enhanced solvent extraction where a salt is added to the aqueous phase to decrease the solubility of the organic solute. | Organic Solvent, Salt (e.g., NaCl), Aqueous mixture. | Increases partition coefficient and recovery efficiency. nih.gov |
Recrystallization Strategies
Recrystallization is a fundamental purification technique used to obtain high-purity crystalline solids from a crude reaction product. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.
The crude this compound is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the solvent (mother liquor). google.com The purified crystals are then collected by filtration and dried. google.comvaibhavfinechem.com
The choice of solvent is critical for successful recrystallization. For related nitro compounds, solvents such as ethylene (B1197577) dichloride have been used to achieve high purity levels (e.g., 99.7%). google.com The final product is typically a white crystalline powder. vaibhavfinechem.comsigmaaldrich.com This step is essential for removing by-products and unreacted starting materials, ensuring the final product meets the required quality standards.
Chemical Reactivity and Transformation Studies
Oxidative Transformations
Current scientific literature and patent documentation primarily focus on the reductive and substitution pathways of 2-nitro-1,3-propanediol sodium salt. Detailed research findings concerning its specific oxidative transformations to form other corresponding nitro compounds are not extensively covered in the available public-domain sources. The compound's utility is most prominently documented in its conversion to amino or halogenated derivatives.
Reductive Pathways
The reduction of the nitro group in this compound is a well-established and industrially significant transformation. This pathway is crucial for the synthesis of amino alcohols.
The most notable reductive transformation of this compound is its catalytic hydrogenation to produce 2-amino-1,3-propanediol, commonly known as Serinol. google.comgoogle.com Serinol is a critical intermediate in the pharmaceutical industry, particularly for manufacturing X-ray contrast agents like Iopamidol. google.com This process represents a direct, single-stage conversion of the readily available sodium salt to the high-value amino alcohol, which can then be isolated in a crystalline form. google.com The reaction is typically carried out in an inert solvent, and processes have been developed for both batch and continuous production using fixed-bed reactors, which allows for high yield and purity of the final product. google.comgoogle.com
The success of the hydrogenation process is highly dependent on the choice of catalyst and the specific reaction conditions. A variety of catalysts common for nitro group reduction are employed, with palladium on carbon (Pd/C) being a frequently cited example. epo.orgresearchgate.net Other systems include metals or supported metals suitable for hydrogenation. google.com
The reaction conditions are carefully controlled to optimize the yield and selectivity towards Serinol. Key parameters include temperature, hydrogen pressure, and the concentration of the substrate. For instance, one patented process describes hydrogenation using a fixed-bed reactor at temperatures ranging from 0 to 150 °C and hydrogen pressures between 15 and 2,500 psig. google.com Another process specifies a temperature range of 0–80 °C and a hydrogen pressure of 1–100 atmospheres. google.com The concentration of the sodium salt in the solvent is typically kept between 5-25% by weight. google.com The selection of these conditions is crucial, as deviations can lead to lower yields and increased deactivation of the catalyst. google.com
Table 1: Conditions for Catalytic Hydrogenation of this compound to Serinol
| Parameter | Condition Range | Source(s) |
|---|---|---|
| Catalyst | Palladium on Carbon (Pd/C), other supported metals | epo.org |
| Temperature | 0 - 150 °C | google.comgoogle.com |
| Hydrogen Pressure | 1 - 2,500 psig (approx. 1 - 170 atm) | google.comgoogle.com |
| Substrate Conc. | 2 - 50% by weight in solvent | google.comgoogle.com |
| Process Type | Continuous (Fixed-Bed Reactor) or Batch | google.comgoogle.com |
Substitution Reactions
The carbon atom bonded to the nitro group in 2-nitro-1,3-propanediol is activated for substitution reactions. The most prominent example is bromination to produce 2-bromo-2-nitro-1,3-propanediol, an important antimicrobial agent known as Bronopol (B193717). nih.govgoogle.com In this reaction, the sodium salt of 2-nitro-1,3-propanediol is reacted with bromine. google.com The process typically involves the initial formation of the diol salt solution, which is then carefully added to a solution of bromine to yield the final brominated product. google.comgoogleapis.com A Chinese patent also describes a process where nitromethane (B149229), bromine, and sodium hydroxide (B78521) are reacted, followed by the introduction of chlorine gas, indicating that various halogenations are possible. google.com These reactions underscore the utility of the sodium salt as a precursor for creating carbon-halogen bonds in this functionalized molecule.
Table 2: Key Substitution Reaction of this compound
| Reaction Type | Reagent | Product | Significance | Source(s) |
|---|---|---|---|---|
| Bromination | Bromine (Br₂) | 2-bromo-2-nitro-1,3-propanediol (Bronopol) | Synthesis of a widely used antimicrobial agent | nih.govgoogle.com |
| Chlorination | Chlorine (Cl₂) | Chlorinated derivatives | Mentioned in synthetic pathways | google.com |
Base-Induced Reactions and Nitro Group Elimination
In alkaline conditions, 2-nitro-1,3-propanediol and its parent compound, bronopol (2-bromo-2-nitro-1,3-propanediol), undergo decomposition. vaibhavfinechem.comataman-chemicals.com This degradation is accelerated by increases in both pH and temperature. ataman-chemicals.comcir-safety.org
Reverse Aldol Decomposition Mechanisms
The primary decomposition pathway for bronopol in aqueous alkaline solutions is a reverse-nitroaldol reaction. researchgate.net This process involves the cleavage of a carbon-carbon bond, leading to the release of formaldehyde (B43269) and the formation of bromonitroethanol. lookchem.comresearchgate.net A concurrent reaction involves formaldehyde reacting with the parent compound to produce 2-hydroxymethyl-2-nitro-1,3-propanediol, which also subsequently decomposes, releasing more formaldehyde. lookchem.com
Nitrite (B80452) Ion Formation Pathways
Under alkaline conditions, particularly at elevated temperatures, the decomposition of bronopol can lead to the liberation of nitrite ions (NO₂⁻). ataman-chemicals.comatamanchemicals.com While bronopol itself is not a nitrosating agent, its decomposition products, including nitrite, can react with secondary amines or amides that may be present, leading to the formation of nitrosamines. ataman-chemicals.comatamanchemicals.com The nitrite ion is a resonance-stabilized species with equal N-O bond lengths and an O-N-O bond angle of approximately 115°. wikipedia.org
Influence of pH and Alkali Concentration
The stability of 2-nitro-1,3-propanediol and its derivatives is highly dependent on pH. These compounds are most stable in acidic conditions and their decomposition accelerates as the pH increases into the alkaline range. ataman-chemicals.comcir-safety.org For instance, the half-life of a 0.2% w/v solution of bronopol is greater than five years at pH 4, but decreases to 1.5 years at pH 6, and only two months at pH 8. cir-safety.org In strongly alkaline environments, the decomposition is even more rapid. ataman-chemicals.com The production of 1,3-propanediol (B51772) from glycerol (B35011) by certain bacteria is also stimulated by alkaline initial conditions (pH 9-10). nih.gov
Role of Alpha-Hydrogens in Nitro Group Removal
The presence of alpha-hydrogens (hydrogens on the carbon atom adjacent to the nitro group) is a key factor in the reactivity of nitroalcohols. In the case of 2-nitro-1,3-propanediol, the carbon atom bearing the nitro group does not have any alpha-hydrogens. However, related compounds with alpha-hydrogens can undergo different reaction pathways. The kinetics of the reversible decomposition of certain nitroalcohols in water have been studied, highlighting the influence of their structure on reactivity. acs.org
Borate (B1201080) Complexing Effects
Boronic acids and their borate esters are known to form complexes with diols, including 1,2- and 1,3-diols. researchgate.netacs.org This complexation involves the formation of five- or six-membered chelate rings. researchgate.net The stability of these complexes is influenced by pH. researchgate.netnih.gov Borate has been used as a complexing agent for iodinated contrast media containing diol structures to facilitate their removal from aqueous solutions. nih.gov This suggests that borates could potentially interact with 2-nitro-1,3-propanediol, influencing its stability and reactivity in solution.
Comparative Reactivity Studies of Related Nitroalcohols
The reactivity of 2-nitro-1,3-propanediol can be understood in the context of other nitroalcohols. Bronopol (2-bromo-2-nitro-1,3-propanediol) is a closely related compound that has been extensively studied. vaibhavfinechem.comataman-chemicals.comresearchgate.netlookchem.comresearchgate.netatamanchemicals.comcir-safety.orgnoaa.govnih.govnveo.orgrsc.orggoogle.cominchem.orgmpbio.comjocpr.com Its decomposition in alkaline media to form formaldehyde and bromonitroethanol provides a model for understanding the potential degradation pathways of its non-brominated counterpart. lookchem.comresearchgate.net
Another related compound is 2-hydroxymethyl-2-nitro-1,3-propanediol (tris(hydroxymethyl)nitromethane), which is a major decomposition product of bronopol. cir-safety.orglookchem.comnist.gov The study of the kinetics of dissociation of compounds like 2,2-dinitropropanol (B8780482) in aqueous buffers also provides insights into the general reactivity of nitroalcohols. acs.org The thermal decomposition of nitroalkanes, in general, can proceed through different mechanisms, including C-N bond fission and HONO elimination, depending on the temperature and structure of the compound. capes.gov.brdtic.mil
Derivatization and Analog Development
Synthesis of Key Derivatives
The transformation of 2-nitro-1,3-propanediol sodium salt into its derivatives often involves well-established chemical reactions, including reduction, halogenation, and hydroxymethylation.
2-Amino-1,3-propanediol, commonly known as serinol, is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of non-ionic X-ray contrast agents like iopamidol. nih.govepo.orgchemicalbook.com The synthesis of serinol from this compound is a well-documented process, primarily involving the catalytic hydrogenation of the nitro group to an amino group. google.com
The process typically involves the hydrogenation of the sodium salt of 1,3-dihydroxy-2-nitropropane in the presence of a catalyst. google.com Various catalysts have been employed, with palladium on carbon (Pd/C) and Raney nickel being common choices. nih.gov For instance, one method describes the hydrogenation of the sodium salt of 2-nitro-1,3-propanediol dihydrate in methanol (B129727) with Raney nickel as the catalyst at room temperature and 70 bar pressure, achieving a serinol yield of 75.5% with 99.6% purity. nih.gov Another approach using a 5% palladium on carbon catalyst resulted in serinol recovery of 74.6% to 94.5% with approximately 98.7% purity. nih.gov
A continuous process for serinol production has also been developed, which involves the hydrogenation of the this compound using a fixed-bed reactor. google.com This method is reported to offer higher yields and simpler post-reaction processing compared to batch methods. google.com The reaction conditions for this continuous process are typically a hydrogen pressure of 15 to 2,500 psig, a reaction temperature of 0 to 150 °C, and a weight hourly space velocity (WHSV) of 0.1 to 10 h⁻¹. google.com
It is worth noting that while the direct hydrogenation of the sodium salt is a viable route, other synthetic pathways to serinol exist, starting from precursors like nitromethane (B149229) and formaldehyde (B43269), which first form 2-nitro-1,3-propanediol or its sodium salt. nih.govgoogle.com
Table 1: Synthesis of Serinol from this compound
| Catalyst | Reaction Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Raney Nickel | Methanol, Room Temperature, 70 bar | 75.5% | 99.6% | nih.gov |
| 5% Palladium on Carbon | 50% water | 74.6-94.5% | ~98.7% | nih.gov |
2-Bromo-2-nitro-1,3-propanediol, widely known as bronopol (B193717), is a significant halogenated derivative synthesized from 2-nitro-1,3-propanediol. vaibhavfinechem.comwikipedia.org Bronopol is a highly effective antimicrobial agent used as a preservative in a multitude of products, including cosmetics, pharmaceuticals, and industrial applications. vaibhavfinechem.comatamanchemicals.com
The synthesis of bronopol typically involves a two-step process. First, nitromethane undergoes a condensation reaction with formaldehyde in an alkaline environment to produce 2-nitro-1,3-propanediol. vaibhavfinechem.comnjchm.com This intermediate is then subjected to bromination. vaibhavfinechem.com A common method involves reacting the intermediate with bromine. google.com The reaction is carefully controlled to prevent side reactions. vaibhavfinechem.com
A continuous process for the preparation of bronopol has been developed where nitromethane is first reacted with formaldehyde and an alkali metal hydroxide (B78521), and the resulting reaction mixture is subsequently reacted with bromine. google.com Another one-step synthesis method involves mixing nitromethane, a formaldehyde solution, and a solvent, followed by the addition of liquid caustic soda and then bromine. google.com
The purification of bronopol is often achieved through crystallization from various solvents such as water, alcohols, or ethers. google.com
The reaction of this compound can be further extended to produce hydroxymethylated derivatives, with 2-(hydroxymethyl)-2-nitro-1,3-propanediol, also known as tris(hydroxymethyl)nitromethane (B93346), being a key example. This compound is synthesized through the condensation of nitromethane with an excess of formaldehyde under basic conditions. chemicalbook.comchemicalbook.com
The synthesis involves mixing nitromethane with formaldehyde, often in a 1:4 molar ratio, and adding a base like potassium bicarbonate to catalyze the condensation. prepchem.com The reaction can be vigorous and may require cooling to control the temperature. prepchem.com The crude product is then typically purified by recrystallization. prepchem.com Tris(hydroxymethyl)nitromethane serves as an intermediate in various organic syntheses and has applications as a crosslinking agent and hardener for adhesives. chemicalbook.com
Structure-Reactivity Relationship Studies
The chemical behavior of 2-nitro-1,3-propanediol derivatives is intrinsically linked to their molecular structure. Understanding the influence of different substituents on their reactivity and physical properties is crucial for their application and the development of new analogs.
The electrophilicity of nitroalkanes and their derivatives is a key factor governing their reactivity. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electron density of the molecule. libretexts.orglumenlearning.com This electron-withdrawing nature can activate the molecule for nucleophilic attack. nih.govnih.gov
In the case of 2-nitro-1,3-propanediol derivatives, the presence of additional substituents can further modify this electrophilic character. For instance, the introduction of a halogen atom, such as in bronopol, introduces another electronegative center. While halogens are deactivating in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they can stabilize carbocation intermediates in certain reactions. libretexts.org
The solubility of 2-nitro-1,3-propanediol derivatives is significantly influenced by their structural modifications. The parent compound, with its two hydroxyl groups, is expected to have some solubility in polar solvents.
The introduction of a bromine atom in bronopol, while increasing the molecular weight, results in a compound that is readily soluble in water and polar organic solvents but poorly soluble in non-polar solvents. atamanchemicals.com This is a common characteristic of haloalkanes, which are generally only slightly soluble in water because the energy required to break the hydrogen bonds between water molecules is not fully compensated by the formation of new interactions with the haloalkane. libretexts.orgchemguide.co.uk However, they tend to dissolve in organic solvents. libretexts.orgncert.nic.in
Conversely, the addition of a hydroxymethyl group to form tris(hydroxymethyl)nitromethane would likely increase its polarity and potential for hydrogen bonding, thereby enhancing its solubility in water and other polar solvents. The solubility of amines, such as serinol, also decreases with an increase in the size of the hydrophobic alkyl part of the molecule. ncert.nic.in
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Amino-1,3-propanediol (Serinol) |
| 2-Bromo-2-nitro-1,3-propanediol (Bronopol) |
| 2-(Hydroxymethyl)-2-nitro-1,3-propanediol (Tris(hydroxymethyl)nitromethane) |
| Nitromethane |
| Formaldehyde |
| Iopamidol |
| Palladium on carbon |
| Raney nickel |
| Bromine |
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is instrumental in confirming the molecular structure of 2-Nitro-1,3-propanediol sodium salt and monitoring its behavior in various conditions.
Ultraviolet (UV) spectroscopy is a valuable tool for detecting and quantifying compounds containing chromophores, such as the nitro group in this compound. The nitro group is expected to produce a distinct absorption band in the UV spectrum. For the related compound Bronopol (B193717), UV detection is effectively employed in High-Performance Liquid Chromatography (HPLC) systems at a wavelength of 250 nm. researchgate.net This suggests that a similar wavelength would be suitable for the detection and quantification of this compound, making UV spectroscopy a straightforward method for monitoring its concentration in solutions. The NIST Chemistry WebBook also lists UV/Visible spectrum data for the related compound 2-(Hydroxymethyl)-2-nitro-1,3-propanediol. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating detailed molecular structures and for monitoring the stability of a compound over time. NMR studies on the analogous compound Bronopol have shown its degradation pathways. researchgate.net These studies revealed that Bronopol can degrade, releasing formaldehyde (B43269), alongside other by-products like bromonitromethane (B42901) and 2-bromoethanol. researchgate.net By analogy, ¹H NMR and ¹³C NMR could be employed to monitor the stability of this compound in solution, identifying potential degradation products by tracking the appearance of new signals and the disappearance of signals corresponding to the parent compound. This is critical for understanding the compound's shelf-life and compatibility with different formulations.
Chromatographic Methods for Purity and Degradation Product Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for identifying and quantifying its degradation products.
HPLC is a primary method for assessing the purity of this compound and analyzing non-volatile degradation products. Research on the related compound Bronopol has utilized HPLC coupled with a UV-Vis detector for its detection and quantification. researchgate.net A typical method involves a C18 column with a mobile phase consisting of a mixture of 0.1% phosphoric acid in water, methanol (B129727), and 0.1% phosphoric acid in acetonitrile. researchgate.net Furthermore, methods using liquid chromatography with electrochemical detection have been developed for Bronopol, achieving detection limits below 0.002%. researchgate.net These established methods for a structurally similar compound provide a strong foundation for developing a robust HPLC protocol for this compound.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile by-products that may arise from the degradation of this compound. The PubChem database indicates the availability of GC-MS data for the parent compound, 2-Nitro-1,3-propanediol. nih.gov For the analysis of Bronopol, which can release volatile compounds like formaldehyde, GC methods have been successfully applied. cir-safety.org Often, derivatization of the analyte is required to improve its volatility and thermal stability for GC analysis; for instance, Bronopol can be analyzed by gas-liquid chromatography after being trimethylsilylated or acetylated. cir-safety.org A similar derivatization strategy could be necessary to analyze potential volatile by-products from the degradation of this compound.
For highly sensitive and specific detection, particularly at residue levels in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. A method for analyzing Bronopol residues in rice has been developed using LC-MS/MS with electrospray ionization (ESI). nih.gov This research highlights that the compound is more stable under acidic conditions, which is an important consideration for sample preparation. nih.gov The method demonstrated excellent performance, which can be used as a benchmark for developing a similar analytical procedure for this compound.
Below is a summary of the performance characteristics of the LC-MS/MS method developed for the analogous compound, Bronopol. nih.gov
| Parameter | Finding |
| Linearity (R²) | 0.9992 |
| Limit of Quantification (LOQ) | 3.3 µg/kg |
| Recovery Rate | 73.3% - 96.7% |
| Intra-day Precision (RSD, n=7) | 7.6% |
| Inter-day Precision (RSD, n=15) | 8.3% |
| This interactive table summarizes key performance metrics from a validated LC-MS/MS method for Bronopol residue analysis, serving as a reference for potential methods for this compound. |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Studies on Molecular Conformation and Reactivity
Quantum chemical studies are essential for understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and a variety of other chemical characteristics with high accuracy.
Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most widely used quantum chemical methods for studying organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between computational cost and accuracy. nih.gov MP2, an ab initio method, improves upon the Hartree-Fock method by including electron correlation, which is crucial for accurately describing non-covalent interactions and reaction energies. nih.govchemrxiv.org
The performance of these methods is often benchmarked against higher-level calculations like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). peerj.com For a set of 20 model reactions representing chemical steps in enzyme catalysis, MP2 and its spin-component scaled variant (SCS-MP2) showed results similar in quality to CCSD(T), with mean absolute errors (MAE) of 1.2 and 1.3 kcal/mol, respectively. peerj.com DFT functionals generally provide reasonably good quality results, with MAEs typically in the range of 2.5 to 5.1 kcal/mol, making them a valuable tool for systems where very high accuracy is not essential. peerj.com
In the context of nitroalkanes, studies on the methylation of nitronates have evaluated various DFT functionals and the MP2 method. researchgate.net For calculating activation energies and reaction energies, the MP2/aug-cc-pVTZ-PP method provided values within 2 kcal/mol of the reference CCSD(T) method. researchgate.net Among DFT functionals, the M06-2X global-hybrid was found to be the most accurate for these specific reactions. researchgate.net The choice of method and basis set is critical; for instance, MP2 results are more sensitive to the basis set used compared to DFT results. peerj.com
Table 1: Comparison of Mean Absolute Errors (MAE) for Different Quantum Chemical Methods in Calculating Reaction Energies (kcal/mol)
| Method | Mean Absolute Error (MAE) in kcal/mol | Reference |
|---|---|---|
| MP2 | 1.2 | peerj.com |
| SCS-MP2 | 1.3 | peerj.com |
| DFT (various functionals) | 2.5 - 5.1 | peerj.com |
| AM1 (Semi-empirical) | 14.6 | peerj.com |
| PM3 (Semi-empirical) | 12.0 | peerj.com |
This table summarizes the general accuracy of various computational methods as benchmarked against high-level calculations for a set of model biochemical reactions.
Understanding a chemical reaction requires identifying the intermediates and, crucially, the transition states (TS) that connect them. A transition state is a high-energy configuration along the reaction coordinate where bonds are simultaneously breaking and forming. libretexts.org Computational methods are uniquely suited to locate and characterize these fleeting structures.
For reactions involving nitroalkanes, such as the deprotonation of 2-nitroethanol (B1329411) and 2-nitro-1,3-propanediol by various bases, computational studies can elucidate the structure of the transition state. acs.org These studies can reveal whether the transition state is "imbalanced," meaning that different processes like bond cleavage, bond formation, and charge transfer are not fully synchronized. acs.org
DFT calculations are widely used to investigate reaction mechanisms. For example, in the study of 1,3-dipolar cycloaddition reactions, DFT methods at levels like M06-2X/6-31G(d,p) can map out the potential energy surface, identifying the kinetic and thermodynamic products. mdpi.combeilstein-archives.org By calculating the activation energies for different possible pathways, researchers can predict the chemo-, regio-, and stereoselectivity of a reaction, providing insights that are difficult to obtain experimentally. beilstein-archives.org The Hammond postulate, which states that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy, can be visualized and quantified through these calculations. youtube.com
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics is ideal for studying individual molecules or small complexes, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as a solute in a solvent or a biomolecular complex, over time. nih.gov MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into dynamic processes and intermolecular interactions. nih.gov
For a compound like 2-nitro-1,3-propanediol sodium salt in an aqueous solution, MD simulations could be used to study its hydration shell, the stability of its conformation, and its interactions with other molecules. The Automated Topology Builder (ATB) is a resource that can help generate the necessary force field parameters for simulating novel molecules like 1,3-propanediol (B51772). uq.edu.au
MD simulations have been employed to investigate the thermal decomposition of solid nitromethane (B149229), revealing the complex network of elementary reactions and the final products. nih.gov Such simulations can also provide detailed information on hydrogen bonding dynamics, which are critical for the structural integrity and interactions of molecules with hydroxyl groups, like 2-nitro-1,3-propanediol. nih.gov By analyzing parameters such as the solvent-accessible surface area (SASA) and hydrogen bond lifetimes, MD simulations offer a comprehensive understanding of molecular interactions in condensed phases. nih.gov
Optimization of Chemical Processes through Computational Design
Computational tools are not only used for fundamental understanding but also for the practical design and optimization of chemical and biochemical processes.
Microbial fermentation is a key route for producing valuable chemicals from renewable resources. nih.gov The production of 1,3-propanediol, a structural precursor to the nitro-compound, can be achieved via fermentation of glycerol (B35011) by various bacteria, including species from the genera Clostridium and Citrobacter. nih.govsemanticscholar.org
Optimizing the conditions for microbial production can be a complex task involving many variables, such as medium composition, pH, temperature, and substrate concentration. mdpi.commdpi.com Statistical methods like fractional factorial design are highly efficient for this purpose. wikipedia.org A fractional factorial design allows for the screening of a large number of variables in a minimal number of experimental runs by testing only a carefully selected fraction of all possible combinations. mdpi.comwikipedia.org This approach is based on the principle that main effects and low-order interactions are typically more significant than high-order interactions. wikipedia.org
For example, a fractional factorial design was successfully used to assess the impact of 24 different medium components on the production of 1,3-propanediol by the bacterium Halanaerobium hydrogeniformans. mdpi.com The analysis identified glycerol, vitamin B12, ammonium (B1175870) ions, and iron, among others, as factors that significantly enhanced production. mdpi.com This statistical approach allows for the rapid and efficient optimization of bioprocesses, which could be applied to the production of nitro-compounds as well. researchgate.netresearchgate.net
Applications in Advanced Chemical Synthesis and Materials Science
Precursor in Specialized Organic Synthesis
The reactivity of 2-Nitro-1,3-propanediol sodium salt makes it an important intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical and medical imaging sectors.
This compound is a well-established raw material for the production of Serinol (2-amino-1,3-propanediol). google.comnih.gov The synthesis is typically achieved through the catalytic hydrogenation of the sodium salt, where the nitro group is reduced to an amine group. nih.govgoogle.com This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or Raney Nickel, under hydrogen pressure. nih.govpatsnap.com
| Reactant | Reagent/Catalyst | Product | Application of Product |
| This compound | H₂, Palladium/Carbon or Raney Nickel | Serinol (2-amino-1,3-propanediol) | Intermediate for pharmaceuticals and contrast agents |
A simplified representation of the synthesis of Serinol from this compound.
Serinol itself is a critical pharmaceutical intermediate. google.comnih.gov Its primary application is in the manufacturing of non-ionic X-ray contrast agents. google.comgoogle.com Furthermore, the parent compound, 2-nitro-1,3-propanediol, is the precursor to Bronopol (B193717) (2-Bromo-2-nitro-1,3-propanediol), a widely used antimicrobial preservative in topical pharmaceutical preparations. vaibhavfinechem.comspecialchem.com Bronopol is synthesized by the bromination of 2-nitro-1,3-propanediol, which is formed from its sodium salt. vaibhavfinechem.com
The role of this compound in the development of X-ray contrast agents is directly linked to its conversion to Serinol. nih.govgoogle.com Serinol is an essential building block for the industrial synthesis of Iopamidol, a non-ionic, water-soluble iodinated contrast medium. google.comgoogleapis.com
Contrast agents are crucial in medical diagnostics for enhancing the visibility of internal body structures during X-ray and computed tomography (CT) imaging. googleapis.com Non-ionic agents like Iopamidol are favored due to their lower osmolality and improved safety profile compared to ionic agents. The synthesis of Iopamidol involves acylating the amino group of Serinol with a tri-iodinated aromatic acid derivative, demonstrating the critical role of the Serinol backbone derived from this compound. googleapis.com
Sphingosines and their N-acyl derivatives, ceramides, are a class of aliphatic amino alcohols that are fundamental components of cell membranes and play significant roles in cellular signaling. researchgate.netnih.gov Structurally, sphingosines are characterized by a 2-amino-1,3-diol moiety on a long hydrocarbon chain. researchgate.net
Serinol (2-amino-1,3-propanediol), produced from this compound, represents the core structural motif of the sphingoid base backbone. nih.govresearchgate.net As such, it serves as a key starting material for the stereoselective synthesis of various sphingosine (B13886) and ceramide analogs. researchgate.netresearchgate.net These synthetic analogs are invaluable tools for researchers studying the metabolism of sphingolipids and their role in various diseases, and for developing potential therapeutic agents that target sphingolipid pathways. nih.gov The ability to construct these complex molecules relies on the foundational 2-amino-1,3-diol structure provided by Serinol.
Polymer and Resin Chemistry
The bifunctional nature of 2-Nitro-1,3-propanediol, possessing two hydroxyl groups, allows it to act as a monomer in polymerization reactions. The presence of the nitro group adds further functionality, making it a candidate for creating specialty polymers with tailored properties.
Diols are fundamental monomers in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids. 1,3-Propanediol (B51772) (PDO), the parent molecule of 2-Nitro-1,3-propanediol, is a well-known monomer used in the production of high-performance polyesters like Poly(trimethylene terephthalate) (PTT). researchgate.netresearchgate.net
As a functionalized derivative of PDO, 2-Nitro-1,3-propanediol can be incorporated into polyester (B1180765) chains as a specialty monomer. The two hydroxyl groups can participate in esterification to form the polymer backbone. The pendant nitro group, a strong electron-withdrawing group, can modify the polymer's physical and chemical properties, such as its thermal stability, solubility, and dielectric constant. Furthermore, the nitro group can be chemically reduced to an amine, providing a reactive site for subsequent cross-linking or grafting of other molecules onto the polyester chain.
| Potential Monomers | Polymer Type | Potential Functionality |
| 2-Nitro-1,3-propanediol + Dicarboxylic Acid | Specialty Polyester | Introduction of polar nitro groups; sites for further functionalization |
Illustrates the potential role of 2-Nitro-1,3-propanediol as a monomer in polyester synthesis.
The primary role of compounds derived from 2-Nitro-1,3-propanediol in the coatings and adhesives sector is as a preservative. Its derivative, Bronopol, is a highly effective, broad-spectrum biocide. vaibhavfinechem.comataman-chemicals.com Water-based formulations, such as latex paints, primers, and many adhesives, are susceptible to microbial degradation, which can spoil the product and compromise its performance. atamanchemicals.comclassicchemicals.com
Bronopol, synthesized from 2-nitro-1,3-propanediol, is added to these formulations to inhibit the growth of bacteria and fungi, thereby ensuring the product's stability and extending its shelf life. vaibhavfinechem.comataman-chemicals.com Its use is critical in the development of durable and long-lasting water-based coatings and adhesives. atamanchemicals.com
Advanced Functional Materials Research
The quest for new materials with tailored properties has led researchers to explore a wide array of chemical compounds. The sodium salt of 2-Nitro-1,3-propanediol, with its reactive nitro group and hydrophilic hydroxyl groups, presents opportunities for creating materials with unique characteristics.
Research on Ocular Drug Delivery Systems (e.g., Corneoscleral Cross-linking)
Recent research into therapeutic methods for corneal diseases has highlighted the potential of aliphatic β-nitroalcohols (BNAs) in pharmacological corneal cross-linking. This process aims to strengthen the cornea, which is crucial in treating conditions like keratoconus. While direct studies on this compound are limited, research on closely related nitrodiols provides significant insights into its potential.
Studies have investigated the corneal permeability of various BNAs, a critical factor for the efficacy of topically administered ophthalmic drugs. vaibhavfinechem.com Research on compounds such as 2-methyl-2-nitro-1,3-propanediol (B193712) (MNPD) and 2-hydroxymethyl-2-nitro-1,3-propanediol (HNPD) has demonstrated that the corneal epithelium is permeable to these molecules. vaibhavfinechem.com The permeability appears to be related to the molecular weight of the compound. vaibhavfinechem.com
The cross-linking mechanism of these compounds is thought to involve the release of formaldehyde (B43269) and nitrite (B80452) under physiological conditions, which then interact with the collagenous tissue of the cornea to increase its biomechanical strength. researchgate.net The effectiveness of this cross-linking has been shown to be dependent on the number of nitro groups, with higher-order BNAs exhibiting superior performance. researchgate.net
The potential use of these agents offers a pharmacological alternative to the standard ultraviolet-A/riboflavin (B1680620) (UVA/RF) corneal cross-linking procedure. nih.govfrontiersin.org Research has explored enhancing the corneal penetration of these compounds using permeability-enhancing agents like benzalkonium chloride (BAC). For instance, the permeability of a nitrodiol was found to increase significantly with the application of BAC. vaibhavfinechem.com
Interactive Table: Corneal Permeability of Aliphatic β-Nitroalcohols
The following table summarizes the apparent permeability coefficients (Ptot) of various aliphatic β-nitroalcohols through the ex vivo rabbit cornea.
| Compound | Molecular Weight (Da) | Apparent Permeability Coefficient (Ptot) (cm/s) |
| 2-nitroethanol (B1329411) (2ne) | 91 | 4.33 x 10⁻⁷ |
| 2-nitro-1-propanol (2nprop) | 105 | 9.34 x 10⁻⁷ |
| 2-methyl-2-nitro-1,3-propanediol (MNPD) | 135 | 4.37 x 10⁻⁸ |
| 2-hydroxymethyl-2-nitro-1,3-propanediol (HNPD) | 151 | 8.95 x 10⁻⁹ |
Data sourced from a study on the corneal permeability of aliphatic β-nitroalcohols. vaibhavfinechem.com
Industrial Biocide Research Applications (Non-clinical Efficacy Studies)
While this compound itself is not extensively documented as a primary industrial biocide, its parent compound, 2-nitro-1,3-propanediol, is a key intermediate in the synthesis of a widely used biocide, Bronopol (2-Bromo-2-nitro-1,3-propanediol). vaibhavfinechem.com The research and applications in this area are therefore predominantly focused on Bronopol.
Bronopol is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, fungi, and algae. vaibhavfinechem.com7phchem.comgreen-mountainchem.com Its biocidal activity makes it a valuable preservative and antimicrobial in numerous industrial settings. atamanchemicals.com
Water Treatment Systems (Industrial Cooling Water, Pulp and Paper)
In industrial water systems, such as cooling towers and pulp and paper mills, microbial growth can lead to significant problems, including biofouling, corrosion, and reduced efficiency. atamanchemicals.com Bronopol is utilized to control the proliferation of microorganisms in these environments. vaibhavfinechem.comgreen-mountainchem.commade-in-china.com Its application helps in maintaining the operational integrity of these systems. The pulp and paper industry, in particular, uses various chemical additives, including biocides, to ensure product quality and process efficiency. researchgate.netresearchgate.net
Petroleum Industry Applications (e.g., Oil Well Water Control)
The petroleum industry also faces challenges related to microbial contamination in processes such as oil extraction and in drilling fluids. vaibhavfinechem.comatamanchemicals.com Bronopol is employed as a biocide in oilfield injection water and drilling muds to control bacterial growth, which can lead to issues like microbial-induced corrosion. vaibhavfinechem.com
Research on Inhibition of Sludge Expansion
The control of sludge expansion, or "bulking," is a critical aspect of wastewater treatment. This phenomenon is often caused by the excessive growth of filamentous bacteria. Biocides are used to manage these microbial populations. Bronopol has been identified as a sludge control agent due to its efficacy in preventing the growth of bacteria and algae. green-mountainchem.com
Interactive Table: Industrial Applications of Bronopol (derived from 2-Nitro-1,3-propanediol)
| Industry | Application Area | Purpose of Biocide |
| Water Treatment | Industrial Cooling Water | Prevention of biofouling and corrosion |
| Water Treatment | Pulp and Paper Mills | Control of microbial growth, slime control |
| Petroleum | Oil Well Water / Drilling Fluids | Inhibition of bacterial growth and microbial-induced corrosion |
| Wastewater Treatment | Sludge Treatment | Inhibition of sludge expansion |
This table summarizes common industrial applications of Bronopol, a biocide synthesized from a precursor related to this compound. vaibhavfinechem.comgreen-mountainchem.comatamanchemicals.commade-in-china.com
Role in Biochemical Pathways and Biotechnological Production
Precursor in Biosynthesis of Biomolecules
Extensive searches of scientific literature and databases did not yield specific information regarding a direct role of "2-Nitro-1,3-propanediol sodium salt" as a precursor in the biosynthesis of phospholipids, neurotransmitters, or sphingolipids. The following subsections reflect the lack of available data on its direct involvement in these pathways.
There is no scientific literature available that documents the contribution of this compound to phospholipid biosynthesis.
The involvement of this compound in neurotransmitter synthesis pathways is not described in the current scientific literature.
There is no documented role of this compound in sphingolipid metabolism within the available scientific research.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
Future advancements in synthesizing 2-Nitro-1,3-propanediol sodium salt are expected to stem from several innovative approaches that are currently being explored for nitro compounds in general.
Continuous Flow Processes: The development of continuous production methods offers significant advantages over traditional batch processes, including improved safety, higher yields, and greater consistency. A continuous process for the related compound, 2-bromo-2-nitro-1,3-propanediol (Bronopol), begins with the formation of the salt of 2-nitro-1,3-propanediol in a continuous reactor before subsequent bromination. google.com Adapting and optimizing such continuous flow systems specifically for the sodium salt precursor represents a key area for future research. A patented process already highlights safety improvements by using evaporative cooling to maintain stable reaction temperatures (35°C to 50°C), thereby avoiding the risks associated with older, low-temperature batch methods that could lead to sudden, uncontrolled precipitation. google.com
Utilization of Waste Feedstocks: A groundbreaking area of research involves using captured industrial waste gases as raw materials. Studies have demonstrated the successful synthesis of nitroaromatic compounds by capturing nitrogen dioxide (NO₂) in metal-organic frameworks (MOFs). acs.orgresearchgate.net This "waste-to-chemical" approach could be adapted for aliphatic nitro compounds, offering a novel and sustainable route that transforms a pollutant into a valuable chemical intermediate. acs.org
Alternative Energy Sources: Green chemistry principles are driving the exploration of energy-efficient synthetic methods. Techniques such as microwave-assisted and ultrasound-assisted reactions are being investigated for various nitration processes. researchgate.net These methods can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.net
Manipulation of Cyclic Intermediates: Another synthetic strategy involves the use of cyclic intermediates. One process describes the cyclization of 2-nitro-1,3-propanediol to form a 5-nitro-1,3-dioxane (B6597036) derivative, which can then be converted to other functionalized compounds. googleapis.com Exploring the synthesis and ring-opening of such cyclic acetals could provide alternative and potentially more selective pathways to 2-Nitro-1,3-propanediol and its derivatives.
Development of Advanced Catalytic Systems
The heart of the synthesis of 2-Nitro-1,3-propanediol is the carbon-carbon bond-forming nitroaldol (Henry) reaction. While traditional base catalysts like alkali metal hydroxides are effective, they often suffer from a lack of selectivity. numberanalytics.com Modern catalysis research is focused on developing more sophisticated systems.
Asymmetric Catalysis: For applications requiring specific stereoisomers, the development of asymmetric catalytic systems is paramount. Research has led to highly effective chiral catalysts, including metal complexes based on copper, zinc, lanthanum, and magnesium, as well as metal-free organocatalysts like Cinchona alkaloids. researchgate.netcapes.gov.bruwindsor.canih.gov These advanced systems can achieve high yields and stereoselectivities in nitroaldol reactions. capes.gov.br A notable design involves weakly Lewis acidic metal complexes bearing moderately basic ligands, which facilitate the deprotonation of the nitroalkane starting material. uwindsor.ca
Heterogeneous Catalysts: To simplify production and reduce waste, there is a strong trend towards using solid-supported, heterogeneous catalysts. Zeolite-based solid acid catalysts, for example, are attractive because they can be easily removed from the reaction mixture and recycled. researchgate.net Their defined pore structures can also impart enhanced regioselectivity, guiding the reaction to the desired product. researchgate.net
Metal-Organic Frameworks (MOFs) as Catalysts: Beyond their role in capturing feedstocks, MOFs can also serve as catalysts themselves. Their high porosity and tunable structures allow for the design of active sites for specific reactions, such as the nitration of various substrates using captured NO₂. acs.orgresearchgate.net
Integration of Computational and Experimental Approaches for Material Design
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical processes. This integrated approach is becoming indispensable for designing next-generation synthetic routes and materials.
Future research will likely leverage computational tools to:
Model Reaction Mechanisms: By simulating reaction pathways, researchers can gain a deeper understanding of the transition states and intermediates involved in the synthesis of this compound. This insight is crucial for identifying rate-limiting steps and potential side reactions, thereby guiding the optimization of reaction conditions. Computational studies have already been used to compare calculated and experimental spectra to elucidate reaction mechanisms in MOF-catalyzed nitrations. acs.orgresearchgate.net
Design Novel Catalysts: Computational chemistry allows for the in-silico screening of potential catalysts. By modeling the interaction between a catalyst and the reactants, it is possible to predict catalytic activity and selectivity. This rational design approach can significantly reduce the time and experimental effort required to develop advanced catalytic systems, such as the precisely structured metal complexes and organocatalysts used for asymmetric Henry reactions. uwindsor.ca
Predict Material Properties: Predictive models like the Hammett equation, which correlates substituent effects with reactivity, are foundational examples of computational chemistry. nih.gov Modern computational techniques can predict a wide range of physical and chemical properties, aiding in the design of processes for separation and purification of the final product.
Investigation of Bio-Inspired Synthetic Methodologies
Nature provides a rich blueprint for conducting complex chemical transformations under mild conditions. Bio-inspired and biocatalytic methods are emerging as powerful and sustainable alternatives to traditional synthetic chemistry. researchgate.net
Enzymatic Nitration: The use of enzymes to perform nitration reactions is a key area of research. Enzymes such as N-oxygenases and peroxidases are known to be involved in the biosynthesis of natural nitro compounds and offer the potential for highly selective transformations under environmentally benign conditions (e.g., in water at ambient temperature). researchgate.netnih.gov
Engineered Biocatalysts: The field of biocatalysis is not limited to using enzymes in their natural form. Hydroxynitrile lyase (HNL), an enzyme that typically participates in other reactions, has been successfully used for the stereoselective synthesis of β-nitro alcohols—the core structure of 2-nitro-1,3-propanediol—via a retro-Henry reaction. nih.gov This demonstrates how existing enzymes can be repurposed for novel synthetic applications.
Biomolecule-Promoted Reactions: Simple biological molecules can also be used to promote key reactions. For instance, riboflavin (B1680620) (vitamin B2) has been shown to facilitate a tandem Nef-Henry reaction, effectively converting nitroalkanes into valuable nitro alcohols. unicam.it
Metabolic Engineering: While the direct biosynthesis of 2-Nitro-1,3-propanediol has not been reported, the microbial synthesis of the parent backbone, 1,3-propanediol (B51772), from glycerol (B35011) is well-established. nih.gov Future research could focus on combining the knowledge of these biosynthetic pathways with enzymatic nitration steps to create fully biological or hybrid chemo-enzymatic routes to the target compound.
Sustainable Production and Environmental Impact Mitigation Strategies
Minimizing the environmental footprint of chemical production is a critical goal for modern industry. Research into the synthesis of this compound is increasingly focused on green chemistry principles.
Circular Economy Approaches: The strategy of capturing pollutant NO₂ from industrial emissions and converting it into valuable nitro compounds is a prime example of a circular economy in action. acs.orgresearchgate.net This approach not only provides an alternative feedstock but also actively remediates air pollution.
Waste Reduction and Catalyst Recycling: A major drawback of traditional nitration is the use of large quantities of strong acids like nitric and sulfuric acid, which generate significant volumes of hazardous waste. researchgate.net The shift towards recyclable, solid-supported heterogeneous catalysts, such as zeolites, is a key mitigation strategy that simplifies product purification and minimizes acid waste. researchgate.netresearchgate.net
Process Safety and Intensification: Enhancing the safety of the production process is a critical concern. The development of continuous flow reactors and improved temperature control methods, such as the evaporative cooling technique patented for the sodium salt's production, are crucial for preventing runaway reactions and ensuring safe industrial-scale operation. google.comgoogle.com
Adoption of Biocatalysis: As previously discussed, biocatalytic methods represent a paradigm shift in sustainable production. By operating in aqueous media at mild temperatures and pressures, these enzyme-based processes can dramatically reduce the energy consumption and hazardous waste associated with conventional chemical synthesis. researchgate.net
Q & A
Q. Basic Research Focus
- NMR : ¹H NMR (D₂O, 400 MHz) identifies key protons: δ 4.2–4.5 ppm (methylene groups adjacent to nitro), δ 3.8 ppm (sodium-coordinated hydroxyls) .
- HPLC-UV : Reverse-phase C18 columns with isocratic elution (20% acetonitrile/80% 10 mM phosphate buffer, pH 6.8) resolve nitropropanediol from impurities (retention time ~8.2 min) .
Advanced Application : For catalytic studies (e.g., hydrogenation to serinol), in situ FT-IR tracks nitro group reduction to amine intermediates .
How can researchers mitigate risks when handling this compound in enzymatic assays?
Q. Advanced Research Focus
- Explosivity management : Use <5% w/v solutions to avoid concentration thresholds for detonation. Store in flame-resistant cabinets with humidity control (<30% RH) .
- Enzymatic interference : Pre-screen buffer systems; TRIS buffers may chelate sodium ions, altering reactivity. MOPS (pH 7.4) or phosphate buffers are preferred for stability .
Experimental Design : Include negative controls (e.g., enzyme-free reactions) to distinguish nitropropanediol degradation from enzymatic activity .
What regulatory data gaps exist for environmental risk assessments of this compound?
Advanced Research Focus
EPA re-registration mandates:
- Hydrolysis half-life : Current data inadequately characterize degradation in industrial effluents. Required study: Simulate wastewater conditions (pH 9, 25°C) with LC-MS quantification .
- Worker exposure : Inhalation studies using technical-grade powder (OECD TG 403) are pending. Interim recommendations include NIOSH-approved respirators during bulk handling .
Compliance Strategy : Align experimental protocols with EPA Appendix F guidelines for data acceptance .
How does this compound interact with polymer matrices in material science applications?
Basic Research Focus
In polyacrylate crosslinking:
- Reactivity : The nitro group acts as a hydrogen-bond acceptor, enhancing polymer rigidity. Optimize molar ratios (1:10 nitropropanediol:monomer) to balance tensile strength and solubility .
- Stability : Accelerated aging tests (40°C, 75% RH for 28 days) reveal <5% nitro group degradation, confirmed by XPS surface analysis .
What mechanistic insights explain its role in catalytic hydrogenation to serinol?
Q. Advanced Research Focus
- Palladium catalysis : Pd/C (5% w/w) in methanol at 70 bar H₂ reduces nitro to amine with 94.5% yield. Competitive pathways (e.g., over-reduction to propane derivatives) are minimized by kinetic control (T < 50°C) .
- Byproduct analysis : GC-MS identifies trace 2-amino-1,3-propanediol impurities (<0.5%), necessitating post-reaction ion-exchange chromatography .
How do researchers validate its buffering capacity in biochemical assays?
Q. Basic Research Focus
- pH titration : Compare buffering ranges (pH 7.0–9.0) against TRIS and MOPS. At 50 mM concentration, nitropropanediol exhibits ΔpH < 0.3 under CO₂ stress (24-hour exposure) .
- Interference testing : Confirm no chelation with Mg²⁺/Ca²⁺ via atomic absorption spectroscopy, critical for enzyme cofactor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
